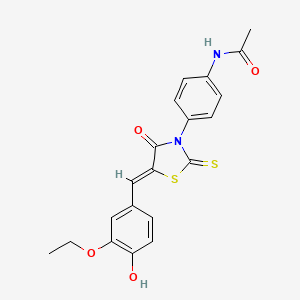
(Z)-N-(4-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(4-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H18N2O4S2 and its molecular weight is 414.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin . The compound’s interaction with tyrosinase is believed to inhibit the enzyme’s activity, thereby affecting melanin production .
Mode of Action
The compound interacts with tyrosinase through its β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold . This scaffold is similar to the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold, which is known to act as a core inhibitory structure for tyrosinase . The compound’s interaction with tyrosinase results in a competitive inhibition of the enzyme .
Biochemical Pathways
The compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase . Tyrosinase is responsible for the conversion of tyrosine to melanin, a pigment that gives color to the skin, hair, and eyes. By inhibiting tyrosinase, the compound reduces melanin production .
Result of Action
The compound’s inhibition of tyrosinase leads to a significant and concentration-dependent reduction in intracellular melanin content . This suggests that the compound’s anti-melanogenic effects are due to its inhibition of tyrosinase . The compound has been shown to have a stronger inhibitory effect on melanin production than kojic acid, a commonly used skin-lightening agent .
生物活性
(Z)-N-(4-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a complex organic compound belonging to the thiazolidinone class, characterized by its unique structural features that confer significant biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Structural Characteristics
The compound features several key structural components:
- Thiazolidinone Ring : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Benzamide Moiety : Enhances the compound's interaction with biological targets.
- Ethoxy and Hydroxy Substituents : These groups contribute to the compound's solubility and reactivity.
1. Antimicrobial Activity
Research indicates that compounds with thiazolidinone structures often exhibit significant antimicrobial properties. The specific compound has shown potential against various bacterial strains.
| Test Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | |
| Escherichia coli | 100 µg/mL | |
| Pseudomonas aeruginosa | 75 µg/mL |
These results suggest that this compound could serve as a lead compound in the development of new antibiotics.
2. Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. Preliminary studies indicate that this compound may inhibit tumor cell proliferation:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15.5 | |
| MDA-MB-231 (breast cancer) | 12.3 | |
| IMR32 (neuroblastoma) | 10.1 |
The data suggest that the compound exhibits promising activity against multiple cancer cell lines, warranting further investigation into its mechanisms of action.
3. Anti-inflammatory Effects
The presence of hydroxyl groups in the structure is associated with anti-inflammatory effects. Compounds similar to this compound have been reported to modulate inflammatory pathways effectively.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiazolidinone ring can form covalent bonds with active site residues of enzymes, inhibiting their activity.
- Receptor Binding : The benzylidene group enhances binding affinity to hydrophobic pockets in proteins, improving specificity.
Case Studies
Several studies have explored the efficacy of thiazolidinone derivatives similar to the compound in focus:
- Antimicrobial Efficacy : A study evaluated a series of thiazolidinones against Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds as effective antimicrobial agents .
- Cancer Cell Proliferation : Research demonstrated that thiazolidinone derivatives could significantly reduce cell viability in various cancer cell lines, suggesting a robust anticancer mechanism .
特性
IUPAC Name |
N-[4-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-3-26-17-10-13(4-9-16(17)24)11-18-19(25)22(20(27)28-18)15-7-5-14(6-8-15)21-12(2)23/h4-11,24H,3H2,1-2H3,(H,21,23)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGAERVGMFSZSN-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)NC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)NC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














